molecular formula C21H33NO5 B4002865 1-[3-(4-Tert-butyl-2-methylphenoxy)propyl]piperidine;oxalic acid

1-[3-(4-Tert-butyl-2-methylphenoxy)propyl]piperidine;oxalic acid

Cat. No.: B4002865
M. Wt: 379.5 g/mol
InChI Key: QAISCIDHZJMFPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-Tert-butyl-2-methylphenoxy)propyl]piperidine;oxalic acid is a useful research compound. Its molecular formula is C21H33NO5 and its molecular weight is 379.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]piperidine oxalate is 379.23587315 g/mol and the complexity rating of the compound is 362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), including compounds with tert-butyl groups, are utilized across various industries to extend product shelf life by retarding oxidative reactions. Research has highlighted their presence in environmental matrices and human tissues, indicating widespread use and exposure. These compounds have been linked to potential toxicities, such as hepatic toxicity and endocrine-disrupting effects. The environmental persistence of SPAs and their transformation products raises concerns about their long-term impact on health and ecosystems. Future research directions include the development of SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Phenoxy Herbicides

Phenoxy herbicides, including those derived from 2,4-D, demonstrate how derivatives of phenoxy compounds interact with soil and environmental matrices. The sorption behavior of these herbicides is influenced by soil properties and has implications for environmental fate and management practices. Understanding the mechanisms behind the sorption of phenoxy herbicides can inform the development of more environmentally friendly pesticides and mitigation strategies for contamination (Werner, Garratt, & Pigott, 2012).

Parabens and Similar Phenolic Compounds

Parabens, like 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]piperidine oxalate, share a phenolic structure, which contributes to their role as preservatives in consumer products. Studies on parabens have focused on their biodegradability, environmental presence, and potential endocrine-disrupting effects. The ubiquity of parabens in aquatic environments underscores the need for ongoing research into their long-term effects on health and the environment (Haman et al., 2015).

Natural Sources of Phenolic Compounds

Research on natural sources of phenolic compounds, including those structurally related to 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]piperidine oxalate, has revealed a wide range of bioactivities. These compounds are found in bacteria, fungi, plants, and animals, where they often serve regulatory and protective roles. The bioactivities associated with these phenolic compounds, such as antimicrobial and toxic effects, highlight their potential for pharmaceutical and agricultural applications (Zhao et al., 2020).

Synthetic Routes of Related Compounds

The synthesis of compounds with complex structures, such as vandetanib, involves intermediates that share functional groups or synthetic strategies with 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]piperidine oxalate. These synthetic routes offer insights into the industrial production and potential applications of similar compounds in pharmaceuticals and other fields (Mi, 2015).

Chemical Properties and Applications

Understanding the chemical properties and reactions of related compounds, such as their interactions with other chemicals or their behavior in biological systems, can inform the development and application of 1-[3-(4-tert-butyl-2-methylphenoxy)propyl]piperidine oxalate in scientific research. This includes studies on biodegradation, the fate of compounds in soil and groundwater, and the synthesis of N-heterocycles, highlighting the broad applicability of these compounds in environmental science and synthetic chemistry (Thornton et al., 2020).

Properties

IUPAC Name

1-[3-(4-tert-butyl-2-methylphenoxy)propyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO.C2H2O4/c1-16-15-17(19(2,3)4)9-10-18(16)21-14-8-13-20-11-6-5-7-12-20;3-1(4)2(5)6/h9-10,15H,5-8,11-14H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAISCIDHZJMFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)OCCCN2CCCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.